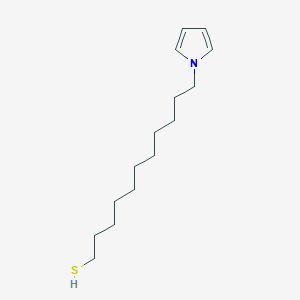![molecular formula C13H12ClNO4 B179062 ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate CAS No. 147963-30-2](/img/structure/B179062.png)
ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate
Übersicht
Beschreibung
Ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate is a chemical compound with the molecular formula C13H12ClNO4 and a molecular weight of 281.7 g/mol . It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate typically involves the reaction of 4-(chloromethyl)-2-oxochromene with ethyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) at temperatures ranging from 10 to 40°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring high purity and yield through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions include derivatives where the chloromethyl group is replaced by various nucleophiles .
Wissenschaftliche Forschungsanwendungen
Ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl N-[4-(bromomethyl)-2-oxochromen-7-yl]carbamate
- Ethyl N-[4-(iodomethyl)-2-oxochromen-7-yl]carbamate
- Ethyl N-[4-(methyl)-2-oxochromen-7-yl]carbamate
Uniqueness
Ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate is unique due to its specific chloromethyl group, which allows for diverse substitution reactions and the formation of various derivatives. This makes it a valuable compound in synthetic chemistry and research .
Eigenschaften
IUPAC Name |
ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-2-18-13(17)15-9-3-4-10-8(7-14)5-12(16)19-11(10)6-9/h3-6H,2,7H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDPVMAMQUEQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

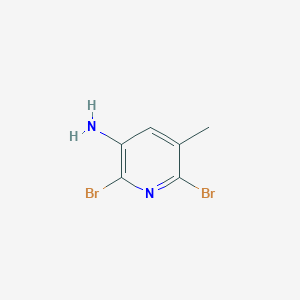
![2-[(4-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B179000.png)

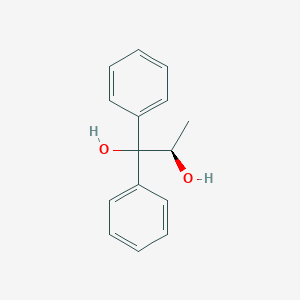
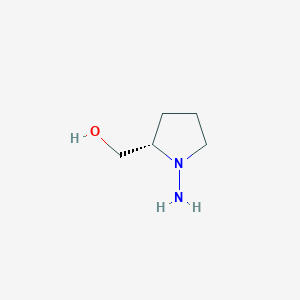
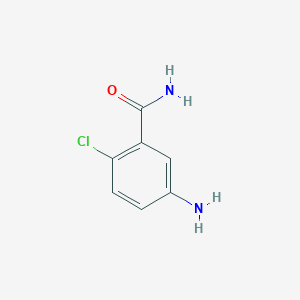
![3-Phenylpyrido[2,3-e][1,2,4]triazine](/img/structure/B179012.png)
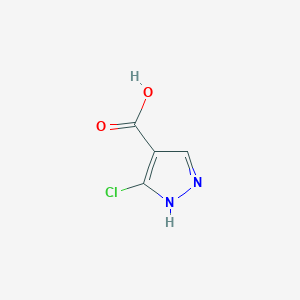
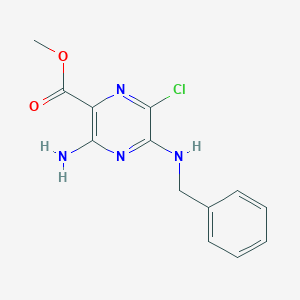
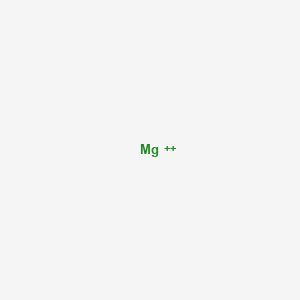
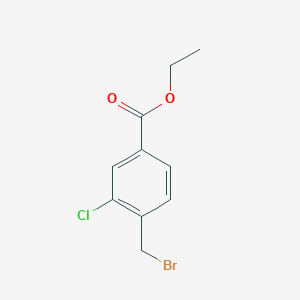

![N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B179043.png)
